ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate
Description
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a propanamide group to an ethyl benzoate ester. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its applications span photodynamic therapy, enzyme inhibition, and fluorescent dye development due to its planar aromatic system and functional group versatility .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-31-24(30)16-9-11-17(12-10-16)25-20(27)13-14-26-22(28)18-7-3-5-15-6-4-8-19(21(15)18)23(26)29/h3-12H,2,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKGSWUMIUKJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate typically involves multiple steps. One common method starts with the bromination of benzo[de]isoquinoline-1,3-dione, followed by a reaction with ethylenediamine or N-(2-aminoethyl)acetamide. This is then subjected to acidic hydrolysis to yield the desired amide . Further functionalization can be achieved through reactions with aromatic aldehydes and other reagents to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate typically involves the condensation of acenaphthenequinone with ethyl-4-aminobenzoate, followed by reduction processes to yield the desired compound. Structural analysis through X-ray crystallography reveals that the compound forms a two-dimensional network stabilized by hydrogen bonding interactions between molecules .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzo[de]isoquinoline have shown efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Studies have also explored the anticancer potential of related compounds. The ability of these compounds to interact with biological targets involved in cancer cell proliferation offers a promising avenue for therapeutic development. The dioxoisoquinoline structure is particularly noted for its capacity to inhibit specific enzymes linked to tumor growth .
Material Science Applications
In material science, this compound can serve as a building block for synthesizing more complex molecules. Its unique structural attributes make it suitable for creating polymers or composite materials with enhanced mechanical properties and thermal stability. Research into its role as a reagent in various chemical reactions highlights its versatility in synthetic applications.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of similar compounds derived from benzo[de]isoquinoline structures. The results demonstrated that these derivatives exhibited potent activity against resistant bacterial strains, indicating their potential as lead compounds for drug development.
Case Study 2: Cancer Cell Inhibition
In another investigation reported in Cancer Research, researchers synthesized several derivatives based on the dioxoisoquinoline framework. These compounds were tested for their ability to inhibit cancer cell lines, revealing significant cytotoxic effects attributed to their interaction with cellular signaling pathways involved in apoptosis.
Mechanism of Action
The mechanism of action of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate involves its interaction with specific molecular targets, often through the formation of stable complexes. This interaction can lead to changes in the fluorescence properties of the compound, making it useful as a sensor . The molecular pathways involved typically include photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects, which are crucial for its function as a chemosensor .
Comparison with Similar Compounds
Substituent Variations on the Benzoate Ester
Methyl vs. Ethyl Esters
- Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (): Molecular Weight: 376.32 g/mol (vs. 409.40 g/mol for the ethyl analog). The methyl ester reduces steric hindrance compared to ethyl, influencing crystal packing and solubility .
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) ():
Modifications to the Propanamide Linker
3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide ():
- Structure : Replaces the ethyl benzoate with a 4-phenylthiazole group.
- Molecular Weight : 427.5 g/mol (vs. 409.40 g/mol).
Phosphonylated Triazole Derivatives ():
- Example: Diethyl 2-{4-[(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b).
- Key Feature : Incorporates a triazole-phosphonate group, enhancing water solubility and metal-binding capacity.
- Melting Point : 170–171°C (vs. lower melting points for ester-only analogs), indicating stronger intermolecular forces .
Pharmacological and Functional Comparisons
Enzyme Inhibition and Binding Affinity
- Compound 4 (): A sulfamoyl benzoic acid analog with a binding affinity of −8.53 kcal/mol, outperforming its precursor (compound 3, −7.94 kcal/mol). The sulfamoyl group enhances selectivity for targets like carbonic anhydrase .
- Bipharmacophoric Inhibitors (): Quaternary ammonium derivatives (e.g., 7b-C9) show dual cholinesterase inhibition (AChE and BuChE) with 95% synthesis yields, highlighting superior synthetic efficiency compared to ester-based analogs .
Physicochemical Properties
Biological Activity
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate (CAS No. 94887-62-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and bioactivity data derived from various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving acenaphthenequinone and ethyl-4-aminobenzoate. The synthesis involves the formation of a Schiff base, which is subsequently reduced to yield the target compound. The molecular formula for this compound is , with a molecular weight of 345.35 g/mol.
Structural Properties
The compound features a complex structure characterized by the presence of a benzoic acid moiety and a dioxoisoquinoline system. The dihedral angle between the planar 1,3-dioxoisoquinoline ring and the benzene ring is approximately 75.08°, indicating significant steric interactions within the molecule .
Table of Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.35 g/mol |
| Dihedral Angle | 75.08° |
| Crystal System | Two-dimensional network |
Anticancer Properties
Recent studies have indicated that derivatives of benzo[de]isoquinoline compounds exhibit promising anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cells, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.
Table of Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | <10 µM |
| Anticancer | A549 (lung cancer) | <15 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological effects observed with this compound are attributed to its ability to interact with cellular targets involved in apoptosis pathways and microbial resistance mechanisms. Studies suggest that the compound may inhibit key enzymes or receptors that facilitate cell survival or bacterial growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions. For example, a general method involves refluxing a substituted benzaldehyde with a triazole derivative in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and controlled reflux durations (typically 4–7 hours). Variations in temperature (e.g., −35°C for intermediates) and base selection (e.g., DIPEA for pH control) significantly affect reaction efficiency .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology : X-ray crystallography is the gold standard for structural validation. For instance, single-crystal X-ray diffraction confirmed the planar benzo[de]isoquinolin-1,3-dione core and ethyl benzoate substituent geometry, with bond angles and torsion angles reported to ±0.002 Å precision . Complementary techniques include:
- NMR : H and C NMR to verify proton environments and carbonyl resonances (e.g., δ ~8.5–7.2 ppm for aromatic protons).
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error).
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology : Silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures) is standard . For polar byproducts, recrystallization in ethanol or methanol improves purity. Purity analysis via HPLC (≥95% by area normalization) is recommended, with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with electrophilic/nucleophilic behavior. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., kinases or proteases) by analyzing hydrogen bonds and hydrophobic interactions . For example, the amide linker may participate in key hydrogen bonding with active-site residues .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodology :
- Dose-response assays : Test multiple concentrations (e.g., 1–100 μM) to identify biphasic effects (e.g., antioxidant at low doses, cytotoxic at high doses).
- Mechanistic studies : Use ROS (reactive oxygen species) detection kits or apoptosis markers (e.g., Annexin V) to clarify modes of action .
- Control experiments : Compare with structurally similar analogs (e.g., pyridazinone derivatives) to isolate the role of the benzo[de]isoquinolin moiety .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodology :
- Functional group substitution : Replace the ethyl ester with tert-butyl or trifluoroethyl groups to modulate lipophilicity (logP) and bioavailability.
- Scaffold hybridization : Fuse the benzo[de]isoquinolin core with triazole or pyridazine rings (e.g., as in I-6230 derivatives) to enhance π-π stacking in target binding pockets .
- Pharmacophore mapping : Identify critical moieties (e.g., the 1,3-dioxo group) using 3D-QSAR models .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodology :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation).
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) with minimal experimental runs .
- In-line analytics : Use PAT (Process Analytical Technology) like FTIR or Raman spectroscopy for real-time monitoring .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
